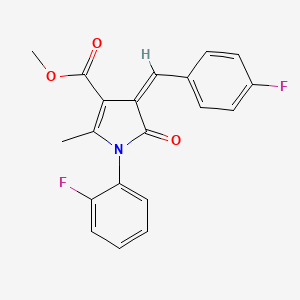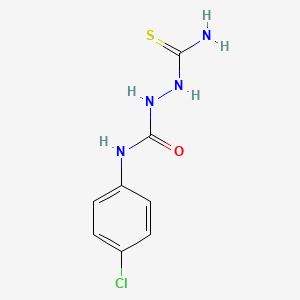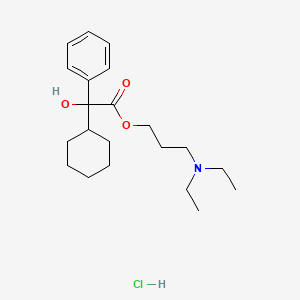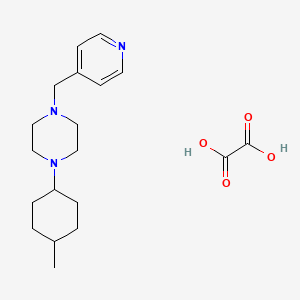
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1960 by the pharmaceutical company AstraZeneca and has since become a widely used anesthetic in the medical field. Mepivacaine is a type of amide local anesthetic that works by blocking nerve impulses in the body, which helps to reduce pain and discomfort during medical procedures.
作用机制
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride works by blocking nerve impulses in the body, which helps to reduce pain and discomfort during medical procedures. It does this by binding to specific receptors in the nerve cells, which prevents the transmission of pain signals to the brain. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride is a type of amide local anesthetic, which means that it is metabolized in the liver and excreted in the urine.
Biochemical and Physiological Effects
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has several biochemical and physiological effects on the body. It can cause a temporary loss of sensation and muscle function in the area where it is injected, which helps to reduce pain and discomfort during medical procedures. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride can also cause a decrease in blood pressure and heart rate, which can be beneficial in some medical procedures.
实验室实验的优点和局限性
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has several advantages and limitations for lab experiments. It is a widely used local anesthetic that is readily available and relatively inexpensive. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride is also relatively safe and has a low risk of side effects when used properly. However, 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride is not suitable for all types of medical procedures, and it may not be effective in some cases. Additionally, 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride can cause allergic reactions in some individuals, which can be a limitation in lab experiments.
未来方向
There are several future directions for the use of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride in scientific research. One potential direction is the development of new formulations of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride that can be used for specific medical procedures. Another potential direction is the study of the long-term effects of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride use on the body, particularly in individuals who receive frequent injections of the drug. Additionally, there is ongoing research into the use of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride in combination with other drugs to enhance its anesthetic effects and reduce the risk of side effects.
合成方法
The synthesis of 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride involves several steps, including the reaction of 4-methoxybenzoic acid with 2-(1-piperidinyl)ethanol to form 2-(1-piperidinyl)ethyl 4-methoxybenzoate. This compound is then combined with hydrochloric acid to form 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride hydrochloride, which is the salt form of the drug that is commonly used in medical procedures.
科学研究应用
2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has been extensively studied in scientific research, particularly in the field of anesthesiology. It has been shown to be an effective local anesthetic for a variety of medical procedures, including dental work, minor surgeries, and obstetric procedures. 2-(1-piperidinyl)ethyl 4-methoxybenzoate hydrochloride has also been used in combination with other drugs to enhance its anesthetic effects and reduce the risk of side effects.
属性
IUPAC Name |
2-piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-13(6-8-14)15(17)19-12-11-16-9-3-2-4-10-16;/h5-8H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXVIZCLHFLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)



![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)